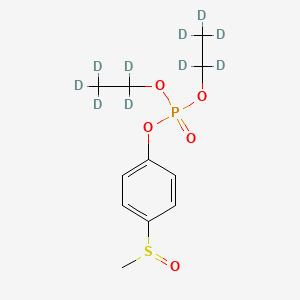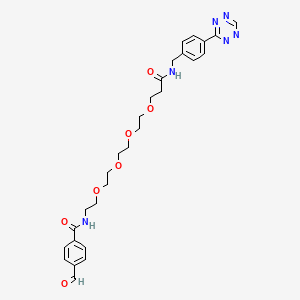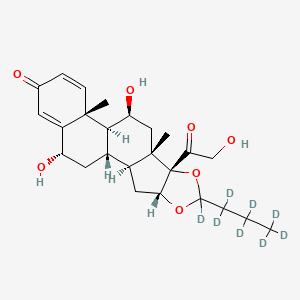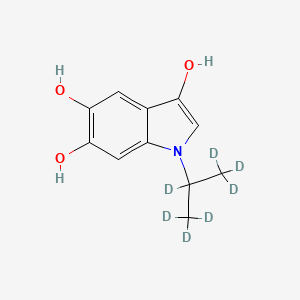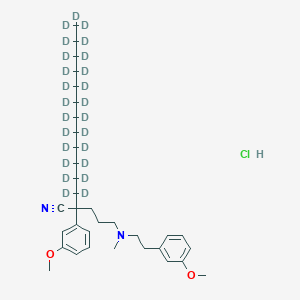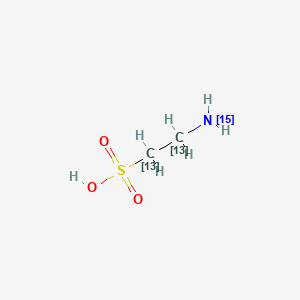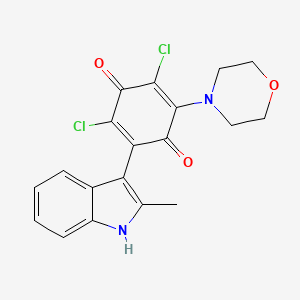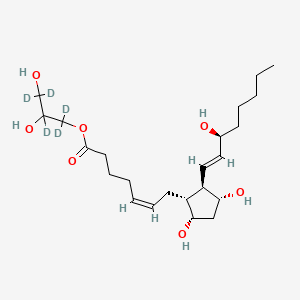
Prostaglandin F2|A-1-glyceryl ester-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prostaglandin F2|A-1-glyceryl ester-d5 is a stable metabolite of Prostaglandin F2|A. It is a glycero-ester derivative that has been synthesized and studied for its biological activity and stability. This compound is often used as an internal standard in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of Prostaglandin F2|A-1-glyceryl ester .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Prostaglandin F2|A-1-glyceryl ester-d5 can be synthesized by incubating 2-Arachidonoyl glycerol with cyclooxygenase-2 and specific prostaglandin H2 isomerases in cell cultures . The reaction conditions typically involve the use of cell cultures or isolated enzyme preparations to facilitate the formation of the glyceryl ester .
Industrial Production Methods
The industrial production of this compound involves similar biochemical pathways as the synthetic routes. Large-scale production may require optimized conditions for enzyme activity and stability, as well as efficient purification techniques to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
Prostaglandin F2|A-1-glyceryl ester-d5 undergoes various chemical reactions, including oxidation, reduction, and hydrolysis .
Common Reagents and Conditions
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions.
Hydrolysis: Hydrolysis reactions can be catalyzed by acidic or basic conditions, leading to the cleavage of the ester bond.
Major Products Formed
Oxidation: The major product formed is the oxidized form of Prostaglandin F2|A-1-glyceryl ester.
Reduction: The major product is the reduced form of the compound, which may have different biological activities.
Hydrolysis: Hydrolysis results in the formation of Prostaglandin F2|A and glycerol.
Wissenschaftliche Forschungsanwendungen
Prostaglandin F2|A-1-glyceryl ester-d5 has several scientific research applications:
Wirkmechanismus
The mechanism of action of Prostaglandin F2|A-1-glyceryl ester-d5 involves its interaction with specific molecular targets and pathways. It is known to be oxidized by 15-hydroxyprostaglandin dehydrogenase, leading to the formation of oxidized metabolites . These metabolites may interact with various receptors and signaling pathways, influencing biological processes such as inflammation and cell signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prostaglandin F2|A-1-glyceryl ester: The non-deuterated form of the compound.
Prostaglandin E2-1-glyceryl ester-d5: Another deuterated prostaglandin glyceryl ester used as an internal standard.
Prostaglandin D2-1-glyceryl ester: A similar compound with different biological activities.
Uniqueness
Prostaglandin F2|A-1-glyceryl ester-d5 is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical techniques. This labeling provides enhanced stability and allows for precise quantification in complex biological matrices .
Eigenschaften
Molekularformel |
C23H40O7 |
|---|---|
Molekulargewicht |
433.6 g/mol |
IUPAC-Name |
(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C23H40O7/c1-2-3-6-9-17(25)12-13-20-19(21(27)14-22(20)28)10-7-4-5-8-11-23(29)30-16-18(26)15-24/h4,7,12-13,17-22,24-28H,2-3,5-6,8-11,14-16H2,1H3/b7-4-,13-12+/t17-,18?,19+,20+,21-,22+/m0/s1/i15D2,16D2,18D |
InChI-Schlüssel |
NWKPOVHSHWJQNI-IBJCWZKSSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCCCC)O)O)O)O)O |
Kanonische SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)OCC(CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


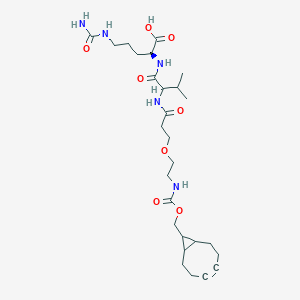
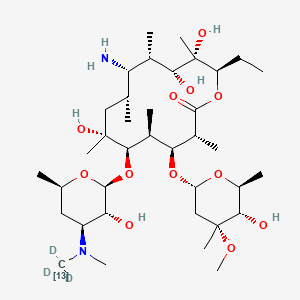
![2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-[6-[(2S)-2-methylmorpholin-4-yl]pyridin-2-yl]benzamide](/img/structure/B12420726.png)

